molecular formula C6H6O6 B032068 cis-Aconitic acid CAS No. 585-84-2

cis-Aconitic acid

Cat. No.: B032068
CAS No.: 585-84-2
M. Wt: 174.11 g/mol
InChI Key: GTZCVFVGUGFEME-IWQZZHSRSA-N
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Description

Aconitic acid, also known as propene-1,2,3-tricarboxylic acid, is an organic acid with the molecular formula C6H6O6. It exists in two isomeric forms: cis-aconitic acid and trans-aconitic acid. The compound was first isolated from the plant Aconitum napellus by Swiss chemist Jacques Peschier in 1820 . Aconitic acid is an intermediate in the citric acid cycle, specifically in the isomerization of citrate to isocitrate, catalyzed by the enzyme aconitase .

Mechanism of Action

Target of Action

The primary target of cis-Aconitic acid is the enzyme aconitase . Aconitase is a crucial enzyme in the citric acid cycle, a series of chemical reactions that occur in living cells to generate energy . It plays a significant role in the isomerization of citrate to isocitrate .

Mode of Action

This compound interacts with its target, aconitase, in a specific manner. When a number of metal ions were tested as activators over a range of metal ion concentration (0.01 to 1.0 mM), aconitase was specifically activated by Fe(II) . This interaction leads to the formation of ternary enzyme-metal-substrate (E-M-S) bridge complexes .

Biochemical Pathways

This compound is an intermediate in the citric acid cycle . It is formed during the conversion of citric acid to isocitric acid . The unique and crucial step in the biosynthesis pathway is the decarboxylation of this compound toward itaconic acid . This process is facilitated by the enzymatic activity of a cis-aconitate decarboxylase (CadA) encoded by the cadA gene .

Result of Action

This compound has been found to have significant anti-inflammatory effects . For instance, oral treatment with this compound reduced leukocyte accumulation in the joint cavity and decreased levels of C-X-C motif chemokine ligand 1 and IL-1β in periarticular tissue . These effects were associated with decreased mechanical hypernociception . Additionally, this compound reduced the release of TNF-α and phosphorylation of IκBα in lipopolysaccharide-stimulated THP-1 macrophages .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain metal ions can affect the activation of aconitase, the primary target of this compound . Furthermore, the compound’s action can also be influenced by the metabolic environment within the organism, such as the presence of other biochemicals and the state of various metabolic pathways .

Biochemical Analysis

Biochemical Properties

cis-Aconitic acid plays a crucial role in biochemical reactions. It is an intermediate in the isomerization of citrate to isocitrate in the citric acid cycle . This process is catalyzed by the enzyme aconitase . Additionally, this compound is involved in the biosynthesis of itaconic acid, where it is decarboxylated by the enzyme cis-aconitate decarboxylase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce leukocyte accumulation in the joint cavity and decrease the levels of certain chemokines in periarticular tissue . It also reduces the release of TNF-α and inhibits the phosphorylation of IκBα in lipopolysaccharide-stimulated THP-1 macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is acted upon by the enzyme aconitase in the citric acid cycle . In the production of itaconic acid, this compound is decarboxylated by the enzyme cis-aconitate decarboxylase . Furthermore, this compound has been shown to inhibit the activation of nuclear factor kappa B, suggesting a potential anti-inflammatory effect .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, high levels of this compound can indicate ammonia toxicity or arginine insufficiency . An elevated level of this organic acid may be an indication of poor supplies or metabolism of amino acids .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Oral treatment with this compound at dosages of 10, 30, and 90 mg/kg has been shown to reduce leukocyte accumulation in the joint cavity and decrease the levels of certain chemokines in periarticular tissue .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate in the citric acid cycle, participating in the isomerization of citrate to isocitrate . It is also involved in the biosynthesis of itaconic acid, where it is decarboxylated by the enzyme cis-aconitate decarboxylase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. For instance, a bidirectional this compound accumulation strategy has been established by constructing the reverse glyoxylate shunt and expressing the transporter MTTA .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it serves as an intermediate in the citric acid cycle . For the production of itaconic acid, this compound is transported back into the cytosol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aconitic acid can be synthesized by the dehydration of citric acid using sulfuric acid as a dehydrating agent. The reaction proceeds as follows:

(HO2CCH2)2C(OH)CO2HHO2CCH=C(CO2H)CH2CO2H+H2O(HO_2CCH_2)_2C(OH)CO_2H \rightarrow HO_2CCH=C(CO_2H)CH_2CO_2H + H_2O (HO2​CCH2​)2​C(OH)CO2​H→HO2​CCH=C(CO2​H)CH2​CO2​H+H2​O

This reaction produces a mixture of cis-aconitic acid and trans-aconitic acid .

Industrial Production Methods: Industrial production of aconitic acid often involves the extraction from sugarcane and sweet sorghum, where it accumulates as a significant organic acid. The extraction process typically includes the use of renewable feedstocks, making it a sustainable method .

Chemical Reactions Analysis

Types of Reactions: Aconitic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Aconitic acid’s unique isomeric forms and its role in both biological and industrial processes make it a compound of significant interest in various fields of research and application.

Properties

IUPAC Name

(Z)-prop-1-ene-1,2,3-tricarboxylic acid
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InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-
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InChI Key

GTZCVFVGUGFEME-IWQZZHSRSA-N
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Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O
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Isomeric SMILES

C(/C(=C/C(=O)O)/C(=O)O)C(=O)O
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Molecular Formula

C6H6O6
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DSSTOX Substance ID

DTXSID30883449
Record name cis-Aconitic acid
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Molecular Weight

174.11 g/mol
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Physical Description

White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless
Record name Aconitic acid
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Boiling Point

542.00 to 543.00 °C. @ 760.00 mm Hg
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Solubility

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 400.0 mg/mL, soluble in water and alcohol
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Color/Form

LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID

CAS No.

585-84-2, 499-12-7
Record name cis-Aconitic acid
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Record name 1-Propene-1,2,3-tricarboxylic acid
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Melting Point

194-195 °C (WITH DECOMP), 125 °C
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Synthesis routes and methods

Procedure details

Trans-aconitic acid (0.17 g, 1.0 mmol) and trifluoroacetic acid salt of β-Ala--Arg(Mts)--Leu--Asp(OBn)--Ser(Bn)--NH--iPr (SEQ ID NO:11) (3.23 g, 3.0 mmol) were condensed with CDI in DMF. The product was treated as in Example 73 to obtain the objective compound in the protected form (0.67 g, 0.22 mmol). The protected compound was dissolved in trifluoroacetic acid (10 ml), added with a trifuluoroacetic acid solution of 1M-trifluoromethanesulfonic acid/thioanisole/m-cresol with ice cooling at 0° C. and allowed to react for 1 hour to eliminate the protective group on the side chains and at the terminal of the peptide. The reaction mixture was poured into ether, and resulted oily precipitate was dissolved in distilled water, washed with ethyl acetate, passed through an anion-exchange resin column (Amberlite IRA400; C1 form) to convert the product into hydrochloride and lyophilized to obtain the objective aconitic acid (β-Ala--Arg--Leu--Asp--Ser--NH--iPr)3 (SEQ ID NO:11)3 (0.29 g, 0.15 mmol).
Quantity
0.17 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Name
trifluoromethanesulfonic acid thioanisole m-cresol
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[Compound]
Name
peptide
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0 (± 1) mol
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reactant
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Quantity
10 mL
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Reaction Step Eight

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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